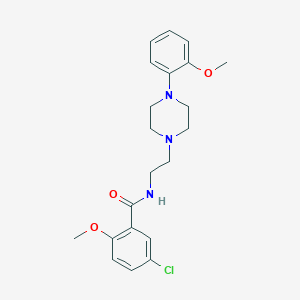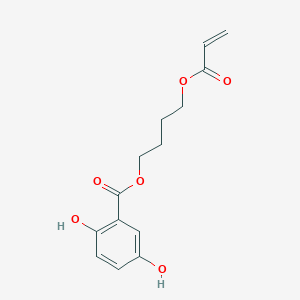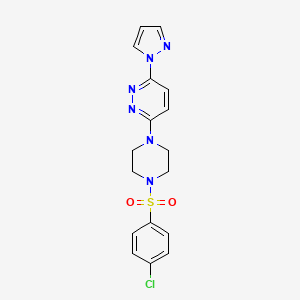
5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a chemical compound. It is a metabolite of the antidiabetic, Glyburide .
Synthesis Analysis
The synthesis of this compound can be achieved using salicylic acid as a starting material. Salicylic acid is chlorinated under light to produce 5-chlorosalicylic acid, which is then methylated with dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid. This compound is then chlorinated with thionyl chloride to produce 5-chloro-2-methoxybenzoyl chloride, which is condensed with aniline to yield N-phenylethyl-5-chloro-2-methoxybenzamide. This product is then chlorosulfonated and aminated with ammonia to produce the final product .Molecular Structure Analysis
The molecular formula of this compound is C23H22ClN3O5S. It has an average mass of 487.956 Da and a monoisotopic mass of 487.096863 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 125.9±0.4 cm3. It has 8 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds. Its polar surface area is 122 Å2, and it has a molar volume of 354.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Dopamine D(3) Receptor Ligands
- Structural modifications of benzamide derivatives, including those related to "5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide," have been explored to enhance affinity and selectivity for dopamine D(3) receptors. This research is significant for the development of new treatments for neurological and psychiatric disorders (Leopoldo et al., 2002).
Serotonin 5-HT1A Receptor Ligands
- Research on isoindol-1-one analogues of benzamides, closely related to the mentioned compound, has shown high in vitro binding affinity to 5-HT1A receptors. This is crucial for the development of imaging agents for SPECT, a type of nuclear medicine tomographic imaging technique (Zhuang et al., 1998).
Dopamine D(4) Receptor Ligands
- Studies have focused on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound structurally similar to the one , to understand their binding profile at dopamine D(4) and other receptors. This research aids in the development of drugs targeting these receptors for various therapeutic applications (Perrone et al., 2000).
Serotonin 4 Receptor Agonists
- Benzamide derivatives similar to "this compound" have been synthesized and evaluated for their effect on gastrointestinal motility, suggesting potential applications as prokinetic agents (Sonda et al., 2004).
Antinociception and Analgesic Agents
- Research has also been conducted on derivatives for their roles in antinociception, providing insights into the development of new analgesic drugs. The focus has been on understanding the contributions of various serotonin receptor subtypes in these processes (Jeong et al., 2004).
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. The presence of a piperazine ring, for instance, is often associated with neurotransmitter activity, which could imply a role in neural signaling .
Pharmacokinetics
For instance, the compound’s polar surface area and the presence of multiple hydrogen bond acceptors and donors suggest that it may have good solubility in water, which could influence its absorption and distribution . Its LogP value indicates its lipophilicity, which could affect its ability to cross biological membranes .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-8-7-16(22)15-17(19)21(26)23-9-10-24-11-13-25(14-12-24)18-5-3-4-6-20(18)28-2/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLXQACAWMMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2808373.png)
![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)


![7-methyl-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2808379.png)
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide](/img/structure/B2808380.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2808384.png)

![5-Chloro-6-nitrobenzo[d]thiazole](/img/structure/B2808390.png)
![6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808391.png)
![methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate](/img/structure/B2808392.png)
![1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2808395.png)

